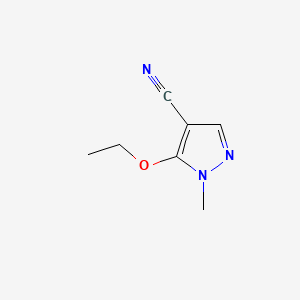
5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Compounds with pyrazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed .
Comparaison Avec Des Composés Similaires
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
Comparison: 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5-ethoxy-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-3-11-7-6(4-8)5-9-10(7)2/h5H,3H2,1-2H3 |
Clé InChI |
ZAGQXUWRKZEALU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NN1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


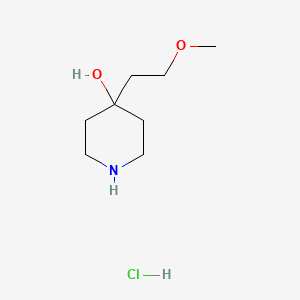

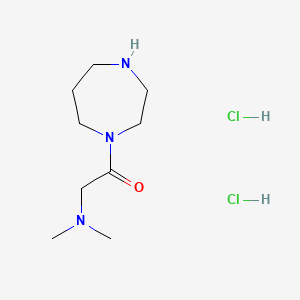
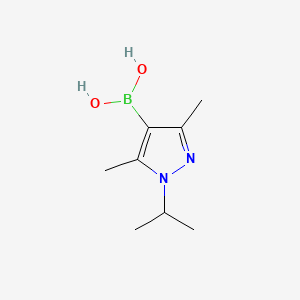
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
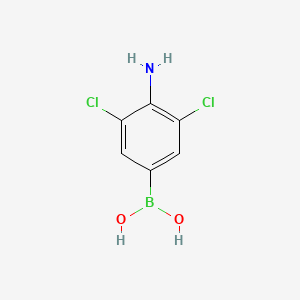
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
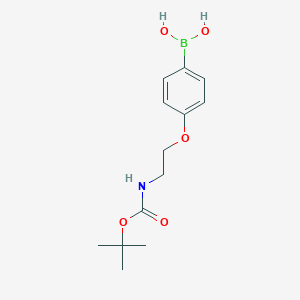
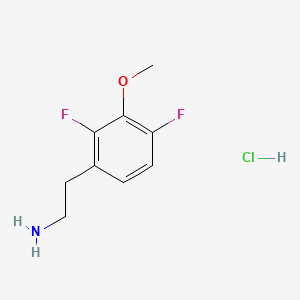
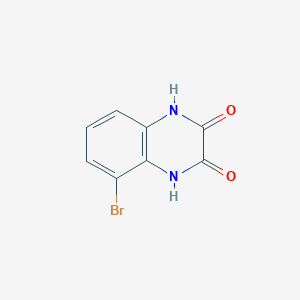
amine hydrochloride](/img/structure/B13465816.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)

